molecular formula C7H12N2 B13101137 1-Ethyl-2-methyl-1,4-dihydropyrimidine

1-Ethyl-2-methyl-1,4-dihydropyrimidine

Cat. No.: B13101137
M. Wt: 124.18 g/mol
InChI Key: DZZJIJASHWLVBF-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1,4-dihydropyrimidine is a heterocyclic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-methyl-1,4-dihydropyrimidine can be synthesized using the Biginelli reaction, which involves a three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction is typically carried out in the presence of a catalyst such as Montmorillonite-KSF or silicotungstic acid supported on Ambelyst-15 . The reaction conditions are usually solvent-free, making it an environmentally friendly approach.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of heterogeneous catalysts in these reactors also facilitates the easy recovery and recycling of the catalyst, making the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

1-Ethyl-2-methyl-1,4-dihydropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-methyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethyl-2-methyl-4H-pyrimidine

InChI

InChI=1S/C7H12N2/c1-3-9-6-4-5-8-7(9)2/h4,6H,3,5H2,1-2H3

InChI Key

DZZJIJASHWLVBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CCN=C1C

Origin of Product

United States

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